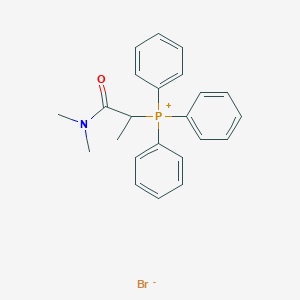
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide: is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-1-(dimethylamino)propan-1-one under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Generation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
科学研究应用
Chemistry: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is widely used for the synthesis of alkenes from carbonyl compounds.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ability to form stable phosphonium salts makes it useful in the study of cellular processes and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a versatile reagent makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on enzymes or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
相似化合物的比较
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium chloride
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium iodide
- (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium fluoride
Uniqueness: (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall chemical behavior. The choice of counterion can affect the compound’s performance in various applications, making it distinct from its chloride, iodide, and fluoride counterparts.
属性
分子式 |
C23H25BrNOP |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)
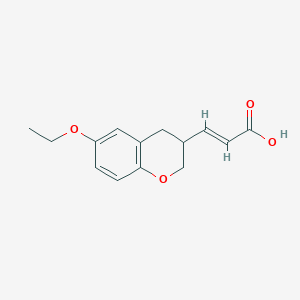
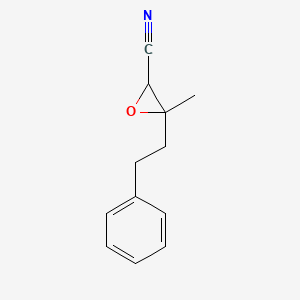
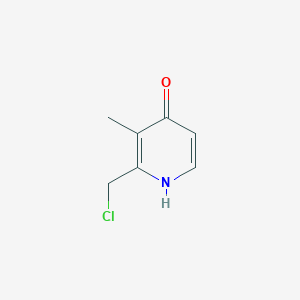
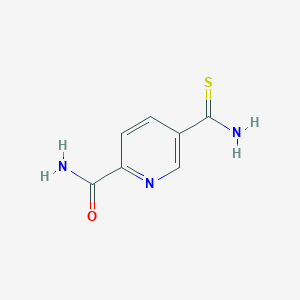
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)


